5-Bromo-2-fluoro-N-isopropylnicotinamide
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Overview
Description
5-Bromo-2-fluoro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . It is primarily used in research and development settings and is not intended for direct human use . This compound belongs to the class of halides and is known for its high purity, typically not less than 98% .
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-N-isopropylnicotinamide can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These synthetic routes are efficient and provide high yields of the desired product.
Chemical Reactions Analysis
5-Bromo-2-fluoro-N-isopropylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for this compound, involving palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-2-fluoro-N-isopropylnicotinamide has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions, although specific biological applications are not extensively documented.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-fluoro-N-isopropylnicotinamide is not well-documented. it is known to interact with molecular targets and pathways involved in various biological processes. For example, similar compounds have been shown to exhibit antifungal activity by inhibiting specific enzymes or disrupting cellular processes .
Comparison with Similar Compounds
5-Bromo-2-fluoro-N-isopropylnicotinamide can be compared with other halogenated pyridines and nicotinamides. Some similar compounds include:
5-Bromo-2-fluoropyridine: A related compound with similar chemical properties and reactivity.
5-Bromo-N-isopropylnicotinamide: Another halogenated nicotinamide with comparable applications and reactivity.
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: A compound with notable antifungal activity.
These compounds share similar structural features and reactivity patterns, but this compound is unique in its specific combination of bromine, fluorine, and isopropyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCPCLRWRUUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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